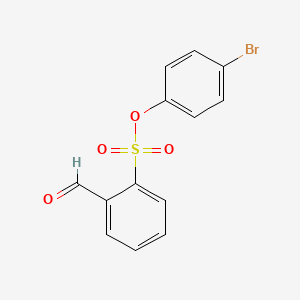
4-Bromophenyl 2-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 2-formylbenzenesulfonate is an organic compound that features a bromophenyl group and a formylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-formylbenzenesulfonate typically involves the reaction of 4-bromophenol with 2-formylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent such as ethanol.
Major Products Formed
Oxidation: 4-Bromophenyl 2-carboxybenzenesulfonate.
Reduction: 4-Bromophenyl 2-hydroxybenzenesulfonate.
Substitution: 4-Aminophenyl 2-formylbenzenesulfonate (when using amines).
Scientific Research Applications
4-Bromophenyl 2-formylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 2-carboxybenzenesulfonate
- 4-Bromophenyl 2-hydroxybenzenesulfonate
- 4-Aminophenyl 2-formylbenzenesulfonate
Uniqueness
4-Bromophenyl 2-formylbenzenesulfonate is unique due to the presence of both a bromophenyl group and a formylbenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs. The formyl group allows for further functionalization, while the bromophenyl group provides a site for substitution reactions .
Properties
CAS No. |
106939-92-8 |
|---|---|
Molecular Formula |
C13H9BrO4S |
Molecular Weight |
341.18 g/mol |
IUPAC Name |
(4-bromophenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9BrO4S/c14-11-5-7-12(8-6-11)18-19(16,17)13-4-2-1-3-10(13)9-15/h1-9H |
InChI Key |
FTXMYTAMCQFJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















